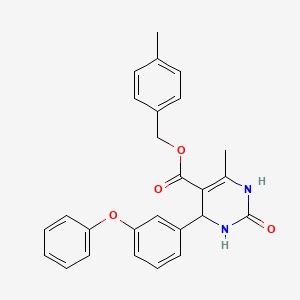
7-benzyl-8-(benzylamino)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bencil-8-(bencilamino)-6-hidroxi-3-metil-3,7-dihidro-2H-purin-2-ona es un compuesto orgánico complejo que pertenece a la familia de las purinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo bencilo, un grupo bencilamino y un grupo hidroxilo unidos a un anillo de purina. Ha despertado interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-bencil-8-(bencilamino)-6-hidroxi-3-metil-3,7-dihidro-2H-purin-2-ona generalmente involucra reacciones orgánicas de varios pasos. Un método común implica la alquilación de derivados de xantina. Por ejemplo, se puede usar 7-bencil-8-bromo-xantina como material de partida. La reacción implica el uso de dimetilformamida anhidra (DMF) como solvente, carbonato de potasio (K₂CO₃) como base y cloruro de bencilo como agente alquilante. La reacción se lleva a cabo a temperaturas elevadas, típicamente alrededor de 70 °C, durante varias horas .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su uso especializado en investigación en lugar de la fabricación a gran escala. los principios de la síntesis orgánica, como el uso de reactores automatizados y la química de flujo continuo, se pueden aplicar para ampliar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
7-bencil-8-(bencilamino)-6-hidroxi-3-metil-3,7-dihidro-2H-purin-2-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.
Reducción: El compuesto se puede reducir para eliminar el grupo bencilamino.
Sustitución: El grupo bencilo se puede sustituir por otros grupos alquilo o arilo.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH₄) o gas hidrógeno (H₂) con un catalizador de paladio.
Sustitución: Reactivos como haluros de alquilo o haluros de arilo en presencia de una base como hidruro de sodio (NaH).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo produciría un derivado de cetona, mientras que las reacciones de sustitución podrían producir varios derivados de alquilo o arilo.
Aplicaciones Científicas De Investigación
7-bencil-8-(bencilamino)-6-hidroxi-3-metil-3,7-dihidro-2H-purin-2-ona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como precursor para sintetizar otras moléculas orgánicas complejas.
Biología: Estudiado por sus posibles efectos en los procesos celulares y la inhibición enzimática.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidos los efectos anticancerígenos y antiinflamatorios.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 7-bencil-8-(bencilamino)-6-hidroxi-3-metil-3,7-dihidro-2H-purin-2-ona implica su interacción con objetivos moleculares específicos. Se cree que inhibe ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede afectar varias vías bioquímicas, lo que lleva a cambios en las funciones celulares. Los objetivos y vías moleculares exactos involucrados aún están bajo investigación.
Comparación Con Compuestos Similares
Compuestos similares
7-bencil-8-(bencilamino)-1,3-dimetil-3,7-dihidro-1H-purin-2,6-diona: Estructura similar pero con diferentes grupos funcionales.
8-bromo-1H-purin-2,6(3H,7H)-diona: Un derivado bromado de la xantina.
8-(bencilamino)-1,3-dimetil-7-(4-metilbencil)-3,7-dihidro-1H-purin-2,6-diona: Otro derivado con diferentes sustituciones.
Unicidad
7-bencil-8-(bencilamino)-6-hidroxi-3-metil-3,7-dihidro-2H-purin-2-ona es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo hidroxilo, en particular, permite una reactividad única en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C20H19N5O2 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
7-benzyl-8-(benzylamino)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H19N5O2/c1-24-17-16(18(26)23-20(24)27)25(13-15-10-6-3-7-11-15)19(22-17)21-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,21,22)(H,23,26,27) |
Clave InChI |
WZMNREPKOIIFRH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11682542.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11682550.png)

![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)
![5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682592.png)
![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682612.png)
![4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11682614.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
